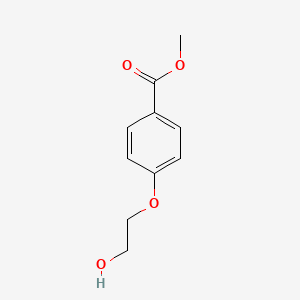

Methyl 4-(2-hydroxyethoxy)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-hydroxyethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11/h2-5,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBYWNSASHHPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-94-4 | |

| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2062903 | |

| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3204-73-7 | |

| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3204-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(2-hydroxyethoxy)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-(2-hydroxyethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-(2-HYDROXYETHOXY)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XG5332XHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of Methyl 4-(2-hydroxyethoxy)benzoate

An In-depth Technical Guide for the Synthesis of Methyl 4-(2-hydroxyethoxy)benzoate

This compound (CAS No. 3204-73-7) is a specialty chemical intermediate with a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.20 g/mol .[1] Its structure, featuring a para-substituted benzene ring with both an ester and a hydroxy-functionalized ether group, makes it a versatile building block in organic synthesis. This compound serves as a key precursor in the manufacturing of various active pharmaceutical ingredients (APIs) and other complex organic molecules. For instance, it is a documented intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator.[2]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a reliable and widely applicable pathway for the synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, discuss alternative approaches, and outline methods for product characterization and purification.

Part 1: Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Analysis and Pathway Selection

The target molecule can be disconnected at the ether linkage, suggesting a nucleophilic substitution reaction. The most logical and industrially scalable approach is the Williamson ether synthesis.[3] This method involves the reaction of a phenoxide nucleophile with an alkyl halide.[4]

The primary starting materials for this pathway are:

-

Methyl 4-hydroxybenzoate (Methylparaben): A readily available and cost-effective starting material that already contains the required methyl ester and aromatic core.[5]

-

A C2-electrophile with a leaving group: 2-chloroethanol is an ideal candidate as it is a primary alkyl halide, which strongly favors the desired Sₙ2 substitution pathway over the competing E2 elimination reaction.[6]

An alternative "greener" strategy involves the reaction of Methyl 4-hydroxybenzoate with ethylene carbonate. This route avoids the use of halogenated hydrocarbons but often requires specific catalysts and conditions.[7] For its reliability, mechanistic clarity, and broad applicability, this guide will focus on the Williamson ether synthesis pathway.

The Williamson Ether Synthesis: A Mechanistic Deep Dive

The synthesis proceeds in two fundamental steps:

-

Deprotonation: The phenolic proton of Methyl 4-hydroxybenzoate is acidic (pKa ≈ 8.4) but not acidic enough to react directly with the alkyl halide at a practical rate. Therefore, a base is required to deprotonate the hydroxyl group, forming the much more nucleophilic sodium or potassium phenoxide salt. Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The choice of base depends on the desired reactivity and solvent system.

-

Sₙ2 Nucleophilic Substitution: The generated phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of 2-chloroethanol. This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The phenoxide attacks the carbon atom bearing the chlorine atom from the backside, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a chiral center). The chloride ion is displaced as the leaving group, forming the new carbon-oxygen ether bond.[4] The reaction is typically performed at elevated temperatures to ensure a sufficient reaction rate.

Part 2: Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Reagents and Materials

| Reagent | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards |

| Methyl 4-hydroxybenzoate | 99-76-3 | C₈H₈O₃ | 152.15 | Skin/eye irritant[8][9] |

| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 | Serious eye irritation |

| 2-Chloroethanol | 107-07-3 | C₂H₅ClO | 80.51 | Toxic, Flammable |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Reproductive toxin |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Highly flammable |

| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | N/A |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | N/A |

Synthesis Workflow Diagram

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 4-hydroxybenzoate (15.2 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF) to the flask. The mixture will be a suspension.

-

Nucleophilic Substitution: Begin stirring and add 2-chloroethanol (8.9 g, 0.11 mol) dropwise to the suspension.

-

Heating: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the Methyl 4-hydroxybenzoate spot.

-

Work-up - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold water with stirring.

-

Work-up - Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a white crystalline solid. Dry the crystals under vacuum.

Part 3: Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Results for this compound |

| Appearance | White to off-white crystalline solid. |

| Melting Point | 65 - 69 °C. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.98 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 4.12 (t, 2H, -O-CH₂-), 3.98 (t, 2H, -CH₂-OH), 3.88 (s, 3H, -OCH₃), ~2.5 (s, 1H, -OH).[10] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.8, 162.5, 131.6, 123.0, 114.1, 69.3, 61.5, 51.9.[11] |

| FT-IR (KBr, cm⁻¹) | ~3450 (O-H stretch, alcohol), ~3070 (C-H stretch, aromatic), ~2950 (C-H stretch, aliphatic), ~1710 (C=O stretch, ester), ~1605, 1580 (C=C stretch, aromatic), ~1250 (C-O stretch, ether/ester).[12] |

References

-

PrepChem.com. (n.d.). Synthesis of Methyl 4-(2-Aminoethoxy)benzoate. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methylparaben. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism of hydroxyalkoxylation of phenol by ethylene carbonate. Retrieved from [Link]

-

Labflow. (2019). Experiment: The Synthesis of Methyl Benzoate. Retrieved from [Link]

-

ChemBK. (n.d.). Methyl 4-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). US4696995A - Poly(ester-carbonates) and blends based on 3-methyl-4-hydroxy-benzoic acid.

-

Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 3204-73-7. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. veeprho.com [veeprho.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum [chemicalbook.com]

- 11. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 13C NMR [m.chemicalbook.com]

- 12. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) IR Spectrum [m.chemicalbook.com]

"Methyl 4-(2-hydroxyethoxy)benzoate" chemical properties and structure

An In-depth Technical Guide to Methyl 4-(2-hydroxyethoxy)benzoate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key organic compound with significant applications in the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, structural characterization, and practical applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound (CAS No. 3204-73-7) is a benzoate ester derivative characterized by a hydroxyethoxy substituent. While seemingly a simple molecule, it serves a critical role as a meticulously characterized reference material and intermediate in the synthesis of complex pharmaceutical agents.[1] Its most prominent role is in the commercial manufacturing of Raloxifene, a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women.[1] The high purity and well-defined structure of this compound are paramount, as it is often used in regulatory submissions such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).[1]

Molecular Structure and Physicochemical Properties

The structure of this compound combines a methyl ester and a hydroxyethoxy group attached to a central benzene ring in a para configuration. This arrangement dictates its chemical reactivity and physical properties. The presence of both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (ether and carbonyl oxygens) influences its solubility and crystalline structure.

Caption: Chemical Structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 3204-73-7 | [2][3] |

| Molecular Formula | C₁₀H₁₂O₄ | [2][3] |

| Molecular Weight | 196.20 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(2-Hydroxyethoxy)benzoic Acid Methyl Ester | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 65.0 to 69.0 °C | |

| LogP | 1.20 | [4] |

Synthesis Protocol and Mechanistic Considerations

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. In this context, the starting materials are Methyl 4-hydroxybenzoate and a 2-haloethanol (e.g., 2-chloroethanol).

Causality in Experimental Design:

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is selected. It is strong enough to deprotonate the phenolic hydroxyl group of Methyl 4-hydroxybenzoate, forming the more nucleophilic phenoxide. Stronger bases like sodium hydride could potentially hydrolyze the methyl ester, reducing the yield, making K₂CO₃ a safer, more selective choice.

-

Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the Sₙ2 reaction.

-

Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The temperature is kept below the boiling point of the reactants and solvent to prevent loss of material.

Step-by-Step Synthesis Protocol

-

Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Initiation: Stir the suspension at room temperature for 15 minutes to ensure good mixing.

-

Addition of Alkylating Agent: Add 2-chloroethanol (1.2 eq) dropwise to the mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a white crystalline solid.

Caption: Workflow for the synthesis and purification of the target compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. A combination of spectroscopic methods provides an unambiguous structural confirmation.

| Technique | Expected Observations | Reference |

| ¹H NMR | Aromatic protons as two doublets (~7.98 and ~6.92 ppm), two triplets for the ethoxy chain protons (~4.12 and ~3.98 ppm), a singlet for the methyl ester protons (~3.88 ppm), and a broad singlet for the hydroxyl proton. | [5] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 196. A prominent fragment at m/z = 152 corresponding to the loss of the ethylene glycol fragment (-CH₂CH₂OH). Another key fragment at m/z = 121. | [5] |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), aliphatic C-H stretches (~2950-2850 cm⁻¹), a strong ester C=O stretch (~1715 cm⁻¹), aromatic C=C stretches (~1600, 1510 cm⁻¹), and C-O stretches (~1280, 1100 cm⁻¹). | [6][7] |

¹H NMR Data Interpretation (400 MHz, CDCl₃)

-

δ 7.98 (d, 2H): Aromatic protons ortho to the ester group.

-

δ 6.92 (d, 2H): Aromatic protons ortho to the ether linkage.

-

δ 4.12 (t, 2H): Methylene protons adjacent to the aromatic ether oxygen (-O-CH₂ -CH₂-OH).

-

δ 3.98 (t, 2H): Methylene protons adjacent to the hydroxyl group (-O-CH₂-CH₂ -OH).

-

δ 3.88 (s, 3H): Methyl protons of the ester group (-COOCH₃).

-

δ ~2.5 (br s, 1H): Hydroxyl proton (-OH). The chemical shift can vary with concentration and temperature.

This distinct pattern of signals and their integrations are fully consistent with the structure of this compound.[5]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

For applications in pharmaceutical development, verifying purity with high precision is non-negotiable. Reverse-phase HPLC is the standard method for this purpose.

Exemplary HPLC Protocol

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention and resolution for aromatic compounds of moderate polarity.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric or formic acid) is effective.[4] For instance, starting with 30% acetonitrile and ramping up to 80% over 15 minutes allows for the separation of non-polar impurities from the main compound. The acid is added to suppress the ionization of any potential acidic or basic impurities, leading to sharper peaks.

-

Detector: UV detector set at a wavelength where the benzene ring shows strong absorbance (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This self-validating system should produce a sharp, symmetrical peak for the main compound, with any impurities appearing as separate, smaller peaks. Purity is calculated based on the relative peak areas.

Safety, Handling, and Storage

While specific toxicity data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals.[8] Based on analogous structures like methyl 4-(hydroxymethyl)benzoate, it may cause skin and eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

By adhering to these protocols, researchers can ensure the safe and effective use of this important chemical compound in their development workflows.

References

-

Veeprho. (n.d.). this compound | CAS 3204-73-7. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-[(2-Hydroxyethoxy)carbonyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Erbil, K. (n.d.). PRODUCTION OF METHYL BENZOATE. Retrieved from [Link]

- Google Patents. (2021).CN113248373A - Preparation method of methyl benzoate compound.

-

Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018). Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

US EPA. (n.d.). Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester - Substance Details. Retrieved from [Link]

-

YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester | SIELC Technologies [sielc.com]

- 5. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR [m.chemicalbook.com]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Methyl 3-amino-4-hydroxybenzoate [webbook.nist.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

"Methyl 4-(2-hydroxyethoxy)benzoate" CAS number 3204-73-7

An In-Depth Technical Guide to Methyl 4-(2-hydroxyethoxy)benzoate (CAS 3204-73-7)

Prepared by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes fundamental chemical data, practical synthetic and analytical methodologies, and critical application contexts, with a focus on the causal reasoning behind procedural choices.

This compound is an organic compound classified as a benzoate ester and a primary alcohol. Its structure, featuring a methyl ester group and a hydroxyethoxy side chain attached to a benzene ring, imparts a unique combination of reactivity and physical characteristics. This bifunctionality—an ester and an alcohol—is central to its utility as a building block in more complex molecular architectures.

The IUPAC name for this compound is this compound.[1] It is also commonly referred to by synonyms such as 4-(2-Hydroxyethoxy)benzoic Acid Methyl Ester and Methyl p-(2-hydroxyethoxy)benzoate.[2][3]

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

A summary of its key quantitative properties is essential for experimental design, including solvent selection and reaction temperature determination.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3204-73-7 | [1][3] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][3] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 65.0 to 69.0 °C | [1] |

| Purity | >98.0% (by GC) | |

| SMILES | COC(=O)C1=CC=C(OCCO)C=C1 | [1] |

| InChIKey | VFBYWNSASHHPPA-UHFFFAOYSA-N |[1] |

Strategic Importance in Pharmaceutical Synthesis

The primary driver for the scientific and commercial interest in this compound is its role as a meticulously characterized intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs).[2]

Critical Intermediate for Raloxifene

This compound is a crucial building block in the commercial synthesis of Raloxifene.[2] Raloxifene is a selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The structural integrity and purity of this compound are therefore paramount, as they directly impact the yield and impurity profile of the final API. Its use in this context necessitates compliance with rigorous regulatory standards defined by pharmacopoeias such as USP, EMA, JP, and BP.[2]

Diagram 2: Role as a Pharmaceutical Intermediate

Caption: Simplified workflow illustrating the role of the title compound in API synthesis.

Synthesis and Purification: A Methodological Approach

While multiple proprietary synthesis routes exist, a chemically sound and common approach involves the etherification of a readily available precursor, Methyl 4-hydroxybenzoate. This strategy is predicated on the well-established Williamson ether synthesis, a robust method for forming ether linkages.

Proposed Synthetic Protocol

Principle: This protocol describes the base-catalyzed reaction of Methyl 4-hydroxybenzoate with 2-chloroethanol. The phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol to displace the chloride leaving group and form the desired ether linkage.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of Methyl 4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF), add a powdered, anhydrous base like Potassium Carbonate (K₂CO₃, 1.5 eq). The choice of an aprotic solvent is critical to prevent solvation of the nucleophile, thereby enhancing its reactivity.

-

Nucleophile Formation: Heat the mixture to 60-70 °C for 1 hour to ensure complete formation of the potassium phenoxide salt.

-

Etherification: Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture. Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into cold water and extract the product with a suitable organic solvent, such as Ethyl Acetate. The aqueous wash removes the inorganic salts and residual DMF.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water to yield pure this compound.

Diagram 3: Logical Flow of Synthesis and Analysis

Caption: Workflow from synthesis to quality control for the target compound.

Analytical Characterization for Quality Assurance

Rigorous analytical testing is non-negotiable, particularly for a pharmaceutical intermediate. The goal is to confirm the molecular structure and quantify its purity, ensuring the absence of process-related impurities or unreacted starting materials.

Structural Elucidation

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the primary technique for structural confirmation. The ¹H NMR spectrum provides unambiguous evidence of the compound's identity through characteristic chemical shifts and splitting patterns for the aromatic protons, the methyl ester protons, and the two distinct methylene groups of the hydroxyethoxy chain.[4] A detailed Structure Elucidation Report (SER) is often supplied with commercial reference standards.[2]

Purity Determination

-

Gas Chromatography (GC): Given the compound's thermal stability and volatility, GC is an excellent method for purity assessment. Commercial suppliers often specify a purity of >98.0% as determined by GC.

-

High-Performance Liquid Chromatography (HPLC): A robust RP-HPLC method is essential for quality control. While a specific method for this compound is not publicly detailed, a method can be logically adapted from protocols for structurally similar analytes like methylparaben (Methyl 4-hydroxybenzoate).[5]

Exemplary RP-HPLC Protocol:

-

System: HPLC with UV detection.

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of methanol and water (e.g., 45:55 v/v), with the pH adjusted to ~4.8.[5] The organic modifier (methanol) and its ratio to water are chosen to achieve adequate retention and sharp peak shape.

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 254 nm, where the benzoate chromophore exhibits strong absorbance.[5]

-

Injection Volume: 20 µL.[5]

-

Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The Globally Harmonized System (GHS) classifications provide a standardized framework for understanding its potential hazards.

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description | Source |

|---|---|---|---|

| Causes serious eye irritation | H319 | Can lead to redness, pain, and potential damage upon contact with eyes. | [6] |

| Harmful to aquatic life with long lasting effects | H412 | Indicates that release into the environment should be avoided as it can cause long-term harm to aquatic ecosystems. |[6] |

Recommended Laboratory Practices:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[6][7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release to the environment.[6]

Conclusion

This compound (CAS 3204-73-7) is more than a simple organic molecule; it is a critical, high-value intermediate whose quality has direct implications for pharmaceutical manufacturing. For researchers and developers, a thorough understanding of its properties, synthetic pathways, and analytical controls is essential. The methodologies and data presented in this guide provide a solid foundation for the informed use of this compound in research and development settings, underscoring the importance of linking fundamental chemical principles to tangible, high-stakes applications.

References

-

PubChem. (n.d.). 4-[(2-Hydroxyethoxy)carbonyl]benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 3204-73-7. Retrieved from [Link]

-

Wikipedia. (2023, September 21). Methyl benzoate. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester. Substance Registry Services. Retrieved from [Link]

-

Chemicalize. (n.d.). 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-[(2-hydroxyethyl)thio]-, methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Methyl 4(2-hydroxyethoxy)benzoate. Retrieved from [Link]

-

Midas Pharma. (n.d.). Intermediates for Pharma. Retrieved from [Link]

Sources

- 1. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. veeprho.com [veeprho.com]

- 3. scbt.com [scbt.com]

- 4. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 3204-73-7|this compound|BLD Pharm [bldpharm.com]

- 7. fishersci.com [fishersci.com]

"Methyl 4-(2-hydroxyethoxy)benzoate" NMR and IR spectral data

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(2-hydroxyethoxy)benzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of this compound. As a key intermediate in various synthetic pathways, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and quality control.

Molecular Structure and Spectroscopic Implications

This compound (C₁₀H₁₂O₄, Molar Mass: 196.20 g/mol ) is a multi-functional organic compound.[1][2] Its structure is characterized by a para-substituted benzene ring, an ester group, an ether linkage, and a primary alcohol. Each of these functional groups imparts a unique and identifiable signature in its NMR and IR spectra, allowing for unambiguous structural elucidation.

The strategic placement of the electron-donating ether group and the electron-withdrawing ester group on the aromatic ring creates a distinct electronic environment, which significantly influences the chemical shifts of the aromatic protons and carbons. The aliphatic hydroxyethoxy side chain provides further characteristic signals that are readily interpretable.

Caption: Molecular Structure of this compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the molecular structure of organic compounds by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), within a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing power for moderately polar compounds and its single residual solvent peak at δ 7.26 ppm, which rarely interferes with analyte signals.[3]

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a 400 MHz (or higher) instrument. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale by setting the residual CDCl₃ peak to δ 7.26 ppm. Integrate all signals to determine the relative number of protons.

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound exhibits a set of well-resolved signals corresponding to each unique proton environment in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H (ortho to -COOCH₃) | ~7.98 | Doublet (d) | 2H | ~8.8 |

| Ar-H (ortho to -OCH₂CH₂OH) | ~6.92 | Doublet (d) | 2H | ~8.8 |

| Ar-O-CH₂ - | ~4.12 | Triplet (t) | 2H | ~4.8 |

| -CH₂ -OH | ~3.98 | Triplet (t) | 2H | ~4.8 |

| -COOCH₃ | ~3.88 | Singlet (s) | 3H | N/A |

| -OH | ~2.54 (variable) | Broad Singlet (br s) | 1H | N/A |

| Note: Data is referenced from experimental spectra found in chemical databases.[4][5] |

-

Aromatic Protons (δ 7.98 and 6.92): The para-substitution pattern on the benzene ring results in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing ester group are deshielded and appear downfield at ~7.98 ppm.[6] Conversely, the protons ortho to the electron-donating alkoxy group are shielded and appear upfield at ~6.92 ppm.

-

Ethoxy Protons (δ 4.12 and 3.98): The two methylene groups of the ethoxy chain are diastereotopic and thus chemically non-equivalent. The methylene protons adjacent to the aromatic ether oxygen (Ar-O-CH₂-) are more deshielded (~4.12 ppm) due to the proximity of the ring's magnetic anisotropy.[7] The methylene protons adjacent to the hydroxyl group (-CH₂-OH) appear slightly more upfield (~3.98 ppm). Both signals appear as triplets due to scalar coupling with each other.

-

Methyl Ester Protons (δ 3.88): The three protons of the methyl ester group are equivalent and isolated from other protons, resulting in a sharp singlet at ~3.88 ppm.[4]

-

Hydroxyl Proton (δ ~2.54): The alcohol proton gives a broad singlet. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature due to hydrogen bonding exchange.

Sources

- 1. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 13C NMR spectrum [chemicalbook.com]

- 2. veeprho.com [veeprho.com]

- 3. rsc.org [rsc.org]

- 4. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum [chemicalbook.com]

- 5. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) IR2 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. ucl.ac.uk [ucl.ac.uk]

"Methyl 4-(2-hydroxyethoxy)benzoate" mass spectrometry analysis

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(2-hydroxyethoxy)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No: 3204-73-7) is a bifunctional organic molecule incorporating both an ester and a primary alcohol within its structure.[1] With a molecular formula of C₁₀H₁₂O₄ and a monoisotopic mass of 196.07 g/mol , its characterization is crucial for quality control in chemical synthesis, metabolite identification in drug development, and impurity profiling.[1] Mass spectrometry, a cornerstone of modern analytical chemistry, provides unparalleled sensitivity and structural insight, making it the premier technique for the definitive analysis of this compound.

This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the mechanistic details of fragmentation under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing researchers and drug development professionals with the expertise to design robust analytical methods, interpret complex spectra, and validate their findings with confidence.

Core Principles of Ionization for this compound

The choice of ionization technique is paramount and is dictated by the analytical question at hand. For this compound, the two most relevant techniques are Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), the standard for Liquid Chromatography (LC-MS).

-

Electron Ionization (EI): This is a high-energy, "hard" ionization technique that involves bombarding the analyte with a beam of electrons (typically 70 eV). This process imparts significant internal energy, leading to the formation of a molecular radical cation (M•+) that is prone to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a fragmentation "fingerprint" that is highly characteristic of the molecule's structure, making it ideal for library matching and unambiguous identification.[3]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions directly from a liquid solution.[4] It imparts minimal excess energy, resulting in the preservation of the intact molecule, typically as a protonated species [M+H]+ or an adduct with sodium [M+Na]+ or potassium [M+K]+.[4] While this provides accurate molecular weight information, it yields little direct structural data. To elicit fragmentation, tandem mass spectrometry (MS/MS) is required, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID).

Part 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is the workhorse for the analysis of volatile and semi-volatile compounds. The structural features of this compound—a benzoate ester, an ether linkage, and a primary alcohol—give rise to a predictable and informative fragmentation pattern under EI conditions.

Predicted EI Fragmentation Pathway

Upon ionization, the molecular ion (M•+) at m/z 196 is formed. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses, primarily dictated by the ester and ether functionalities.

-

α-Cleavage of the Ether: The most facile cleavage is expected to be at the C-C bond adjacent to the ether oxygen, leading to the loss of a •CH₂OH radical (31 Da). This results in a highly stable oxonium ion at m/z 165 .

-

Formation of the Benzoyl Cation: A hallmark fragmentation for benzoate esters is the cleavage of the C-O bond of the ester group, with the charge retained by the aromatic portion. This leads to the loss of the entire •O-CH₂-CH₂-OH side chain (77 Da), but a more characteristic fragmentation is the loss of the methoxy group (•OCH₃, 31 Da) followed by rearrangement or direct loss of the side chain. The most prominent peak related to the benzoate core is often the benzoyl cation. In this case, cleavage of the bond between the ring and the ether oxygen would generate a fragment corresponding to the methyl 4-oxy-benzoate radical at m/z 151 .

-

Loss of Formaldehyde: The hydroxyethoxy side chain can undergo rearrangement and lose a neutral formaldehyde molecule (CH₂O, 30 Da). This is a common pathway for primary alcohols.

-

Cleavage of the Ester Group: Loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion would yield an ion at m/z 165 . Alternatively, loss of a neutral methanol molecule (CH₃OH, 32 Da) via rearrangement could produce an ion at m/z 164.

-

Further Fragmentation: The initial fragments can undergo further dissociation. For example, the benzoyl-type cations can lose carbon monoxide (CO, 28 Da).

The following diagram illustrates the primary predicted fragmentation pathways under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-EI-MS

A self-validating protocol requires careful optimization of both chromatographic separation and mass spectrometric detection.

1. Sample Preparation:

-

Accurately weigh and dissolve the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate to a concentration of approximately 100 µg/mL.

-

Vortex to ensure complete dissolution.

-

If the sample matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.

2. GC-MS Instrumentation and Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-300.

Part 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

For samples in complex biological or aqueous matrices, or for quantitative studies requiring high sensitivity, LC-ESI-MS is the method of choice. This technique is particularly well-suited for analyzing the intact molecule.

ESI-MS and MS/MS Fragmentation

In positive ion mode ESI, this compound will readily form a protonated molecule, [M+H]+, at m/z 197.08 . Sodium adducts, [M+Na]+, at m/z 219.06 are also commonly observed.

To obtain structural information, tandem mass spectrometry (MS/MS) is performed on the isolated [M+H]+ precursor ion. The fragmentation is driven by proton affinity and the stability of the resulting even-electron ions.

-

Loss of Water: The primary alcohol is a labile site. Protonation can occur on the hydroxyl oxygen, followed by the neutral loss of a water molecule (H₂O, 18.01 Da), yielding a prominent fragment ion at m/z 179.07 . This is a characteristic loss for aliphatic alcohols.[5]

-

Loss of Ethylene Glycol: The entire hydroxyethoxy side chain can be lost as a neutral molecule of ethylene glycol (HOCH₂CH₂OH, 62.04 Da) following protonation on the ether oxygen. This would result in a fragment ion at m/z 135.04 , corresponding to protonated methyl 4-hydroxybenzoate.

-

Loss of Methanol: Protonation of the ester carbonyl can facilitate the neutral loss of methanol (CH₃OH, 32.03 Da), leading to a fragment at m/z 165.05 .

The following workflow diagram outlines the LC-MS/MS process.

Caption: General workflow for LC-ESI-MS/MS analysis.

Experimental Protocol: LC-ESI-MS/MS

This protocol is designed for high-resolution, accurate mass (HRAM) systems like an Orbitrap or Q-TOF, ensuring high confidence in identification.

1. Sample Preparation:

-

Dissolve the sample in a mobile phase-compatible solvent, such as 50:50 Methanol:Water, to a final concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

2. LC-MS Instrumentation and Parameters:

-

LC System: Thermo Vanquish Horizon UHPLC or equivalent.

-

Column: A C18 reversed-phase column like an Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) is suitable.[6]

-

Column Temperature: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: Ramp to 95% B.

-

8-10 min: Hold at 95% B.

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

MS System: Thermo Orbitrap Exploris 240 or equivalent.

-

Ion Source: ESI in positive ion mode.

-

Spray Voltage: 3.5 kV.

-

Sheath/Aux Gas: Nitrogen at 40 and 10 (arbitrary units).

-

Ion Transfer Tube Temp: 320°C.

-

MS1 Scan:

-

Resolution: 60,000.

-

Scan Range: m/z 100-500.

-

-

MS2 Scan (dd-MS²):

-

Resolution: 15,000.

-

Isolation Window: m/z 1.0.

-

Collision Energy: Stepped HCD (20, 30, 40 eV).

-

Data Summary

The following table summarizes the key ions and fragments expected from the mass spectrometric analysis of this compound.

| Ionization | Ion Type | Calculated m/z | Description |

| EI | Molecular Ion (M•+) | 196.07 | Intact molecule radical cation |

| Fragment | 165.05 | Loss of •CH₂OH from side chain | |

| Fragment | 151.04 | Methyl 4-oxy-benzoate radical ion | |

| ESI | Precursor [M+H]+ | 197.08 | Protonated molecule |

| Precursor [M+Na]+ | 219.06 | Sodium adduct | |

| MS/MS Fragment | 179.07 | [M+H - H₂O]+ | |

| MS/MS Fragment | 165.05 | [M+H - CH₃OH]+ | |

| MS/MS Fragment | 135.04 | [M+H - C₂H₆O₂]+ |

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive process when the correct methodologies are applied. GC-EI-MS provides a rich fragmentation fingerprint ideal for structural confirmation and library identification. Conversely, LC-ESI-MS/MS offers superior sensitivity and accurate mass determination of the intact molecule, with controlled fragmentation experiments providing orthogonal structural data. By understanding the underlying principles of ionization and fragmentation detailed in this guide, researchers can confidently develop and execute self-validating analytical methods for the characterization of this and structurally related molecules, ensuring the highest degree of scientific integrity in their results.

References

- Vrkoslav, V., Cvacka, J. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. National Institutes of Health.

- Narváez-Rivas, M., Zhang, Q. (2016). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. PubMed.

- Vrkoslav, V., Cvacka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. ResearchGate.

- Wang, H. Y., et al. (2024). Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. ACS Publications.

- Sigma-Aldrich. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate.

- Wang, H. Y., et al. (2024). Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. PubMed.

- University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry.

- Karanam, S., et al. (n.d.). Liquid chromatography/mass Spectrometry Methods for Distinguishing N-oxides From Hydroxylated Compounds. PubMed.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChem. (n.d.). Methyl 4-(2-hydroxyethyl)benzoate. National Center for Biotechnology Information.

- TCI Chemicals. (n.d.). This compound.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- Wikipedia. (n.d.). Electrospray ionization.

- SIELC Technologies. (2018). Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester.

- University of Calgary. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.

Sources

- 1. scbt.com [scbt.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester | SIELC Technologies [sielc.com]

"Methyl 4-(2-hydroxyethoxy)benzoate" as a monomer for polymer synthesis

An In-depth Technical Guide to Methyl 4-(2-hydroxyethoxy)benzoate as a Monomer for Advanced Polymer Synthesis

Authored by: A Senior Application Scientist

Introduction

This compound (MHEB) is a bifunctional monomer of significant interest in the synthesis of advanced aromatic polyesters. Its structure, which incorporates both a hydroxyl group and a methyl ester, allows it to participate in step-growth polymerization, specifically polycondensation reactions. The resulting polymers, poly(ethyleneoxy benzoate)s, are semi-crystalline materials known for their thermal stability, mechanical properties, and, in some contexts, biocompatibility.

This guide provides a comprehensive overview of MHEB, from its fundamental properties and synthesis to its polymerization, characterization, and applications, with a particular focus on its relevance to the fields of biomaterials and drug development. The protocols and insights presented herein are grounded in established scientific literature to ensure technical accuracy and reproducibility.

Monomer Profile: this compound (MHEB)

A thorough understanding of the monomer is critical for controlling the polymerization process and predicting the final polymer properties.

Chemical Structure and Physicochemical Properties

MHEB is an aromatic compound characterized by a para-substituted benzene ring. The ethoxy spacer between the aromatic ring and the terminal hydroxyl group imparts a degree of flexibility to the resulting polymer backbone compared to its rigid counterpart, 4-hydroxybenzoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 16339-33-0 | |

| Molecular Formula | C10H12O4 | |

| Molecular Weight | 196.20 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 85-88 °C | |

| Boiling Point | 344.8 °C (Predicted) | |

| Solubility | Soluble in DMSO, methanol, acetone. Sparingly soluble in water. | General chemical knowledge |

Synthesis of the Monomer

The most common and efficient synthesis of MHEB is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Principle: The phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks 2-chloroethanol or a similar 2-haloethanol, displacing the halide and forming the ether linkage.

Detailed Synthetic Protocol:

-

Reagent Preparation: To a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (1.5 eq), and acetone or dimethylformamide (DMF) as the solvent.

-

Reaction Initiation: Add 2-chloroethanol (1.2 eq) to the mixture.

-

Reaction Conditions: Heat the mixture to reflux (for acetone, ~60°C; for DMF, the temperature can be higher, ~80-100°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting crude solid in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining salts or DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the final product from a solvent system like ethanol/water or toluene to yield pure MHEB as a white crystalline solid.

-

Polymer Synthesis via Polycondensation

MHEB undergoes self-polycondensation through a transesterification reaction. The hydroxyl group of one monomer attacks the methyl ester group of another, eliminating methanol and forming an ester bond. This process is repeated to build the polymer chain.

Mechanism and Rationale for Catalyst Selection

The transesterification polycondensation is an equilibrium reaction and is typically slow without a catalyst. Catalysts are essential to achieve high molecular weight polymers in a reasonable timeframe.

-

Mechanism: The catalyst, often a metal acetate or alkoxide, coordinates with the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group.

-

Catalyst Choice:

-

Antimony (III) Oxide (Sb₂O₃): Historically used, but its toxicity is a major concern for biomedical applications.

-

Titanium (IV) Butoxide (Ti(OBu)₄) or Isopropoxide (Ti(OⁱPr)₄): Highly active and effective catalysts. However, they can sometimes lead to side reactions and slight polymer discoloration at high temperatures.

-

Zinc Acetate (Zn(OAc)₂): A common and effective catalyst that offers a good balance of reactivity and control, often resulting in polymers with good color quality. It is generally preferred for laboratory-scale synthesis due to its lower toxicity compared to antimony compounds.

-

Stannous Octoate (Sn(Oct)₂): Often used in polyester synthesis, particularly for biomedical applications, due to its accepted biocompatibility.

-

Detailed Polymerization Protocol (Melt Polycondensation)

Melt polycondensation is a solvent-free method that is advantageous for its simplicity and reduced environmental impact. The process is typically carried out in two stages.

Stage 1: Transesterification under Inert Atmosphere

-

Reactor Setup: Charge the MHEB monomer and the catalyst (e.g., Zinc Acetate, 200-500 ppm relative to the monomer) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

-

Inerting: Purge the reactor with dry, inert gas (nitrogen or argon) for at least 30 minutes to remove oxygen, which can cause oxidative degradation and discoloration at high temperatures.

-

Heating Profile:

-

Gradually heat the reactor to a temperature above the monomer's melting point (e.g., 180-200°C) under a slow stream of nitrogen.

-

Maintain this temperature for 2-3 hours. During this phase, the transesterification reaction begins, and methanol is generated and distilled off. The reaction mixture will become more viscous.

-

Stage 2: Polycondensation under High Vacuum

-

Rationale: To drive the equilibrium reaction towards polymer formation and achieve high molecular weight, the methanol by-product must be continuously removed. Applying a high vacuum is the most effective method.

-

Transition to Vacuum: Gradually reduce the pressure inside the reactor to below 1 Torr over 30-60 minutes. This slow reduction prevents vigorous boiling and loss of material.

-

Temperature Increase: Simultaneously, increase the reaction temperature to 220-250°C. The specific temperature is a critical parameter; it must be high enough to maintain a molten, stirrable state but low enough to prevent thermal degradation of the polymer.

-

Reaction Completion: Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The progress is monitored by the increase in melt viscosity (observed as increased torque on the mechanical stirrer).

-

Termination and Recovery: Once the desired viscosity is reached, stop the reaction by cooling the reactor under nitrogen. The resulting solid polymer can then be recovered by carefully breaking the glass reactor or by using a reactor designed for easy product removal.

Experimental Workflow Diagram

Caption: Workflow for two-stage melt polycondensation of MHEB.

Polymer Characterization

After synthesis, the resulting polymer, poly(ethyleneoxy benzoate), must be thoroughly characterized to determine its molecular weight, thermal properties, and structure, which dictate its performance in any application.

Table 2: Typical Characterization Data for Poly(ethyleneoxy benzoate)

| Parameter | Technique | Typical Value Range | Significance |

| Number-Average Molecular Weight (Mn) | GPC/SEC | 15,000 - 40,000 g/mol | Relates to mechanical strength |

| Weight-Average Molecular Weight (Mw) | GPC/SEC | 30,000 - 80,000 g/mol | Influences melt viscosity and toughness |

| Polydispersity Index (PDI or Mw/Mn) | GPC/SEC | 1.8 - 2.5 | Indicates breadth of molecular weight distribution |

| Glass Transition Temperature (Tg) | DSC | 40 - 60 °C | Temperature at which the material transitions from a rigid to a rubbery state |

| Melting Temperature (Tm) | DSC | 180 - 220 °C | Peak temperature for the melting of crystalline domains |

| Decomposition Temperature (Td) | TGA | > 350 °C | Onset temperature for thermal degradation |

Note: Values are illustrative and depend heavily on specific polymerization conditions (catalyst, time, temperature).

Applications in Drug Development and Biomaterials

The unique combination of a flexible ether linkage and a rigid aromatic ring gives poly(ethyleneoxy benzoate) desirable properties for biomedical applications. The ester bonds in the polymer backbone are susceptible to hydrolytic degradation, making the material biodegradable.

Drug Delivery Systems

The amphiphilic nature of copolymers derived from MHEB can be exploited to create nanoparticles for encapsulating hydrophobic drugs. For instance, block copolymers containing segments of poly(ethyleneoxy benzoate) and a hydrophilic block (like polyethylene glycol, PEG) can self-assemble in aqueous solutions to form core-shell micellar structures.

-

Core: The hydrophobic poly(ethyleneoxy benzoate) block forms the core, which can encapsulate poorly water-soluble drugs.

-

Shell: The hydrophilic PEG block forms the outer shell, providing colloidal stability and a "stealth" effect to evade the immune system, prolonging circulation time.

Logical Diagram: Nanoparticle Formation for Drug Delivery

Caption: Self-assembly of block copolymers into a drug-loaded nanoparticle.

Sutures and Medical Implants

The semi-crystalline nature of these polyesters imparts good mechanical strength and toughness, making them candidates for applications like resorbable surgical sutures, bone screws, or tissue engineering scaffolds. The degradation rate can be tailored by copolymerizing MHEB with other monomers, such as lactide or glycolide, to achieve the desired resorption profile for a specific clinical need.

Conclusion

This compound is a versatile monomer that serves as a valuable building block for a range of functional polyesters. Through controlled melt polycondensation, polymers with high thermal stability and tunable mechanical properties can be reliably synthesized. The inherent biodegradability of the resulting poly(ethyleneoxy benzoate)s, combined with their robust physical properties, makes them highly attractive for advanced applications in the biomedical field, particularly in drug delivery and resorbable medical devices. Further research into copolymerization and functionalization will undoubtedly expand the utility of this important monomer.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

Kricheldorf, H. R., & Lübbers, D. (1991). Polyesters, 13. Liquid-crystalline poly(ethyleneoxy-1,4-benzoate)s. Die Makromolekulare Chemie: Rapid Communications, 12(12), 691-697. [Link]

-

Tsai, H. B., Lee, C. Y., & Chen, C. H. (2012). Synthesis and characterization of thermotropic liquid crystalline polyesters derived from 4-(2-hydroxyethoxy)benzoic acid and various dicarboxylic acids. Journal of Polymer Research, 19(6), 9882. [Link]

-

Kricheldorf, H. R., & Engelhardt, J. (1993). Polyesters, 20. Copolyesters of 4-hydroxybenzoic acid and 4-(ω-hydroxyalkoxy)benzoic acids. Journal of Polymer Science Part A: Polymer Chemistry, 31(1), 113-119. [Link]

-

Yin, M., & Baker, G. L. (1999). Synthesis and characterization of novel biodegradable poly(ethyleneoxy terephthalate)/poly(ethyleneoxy benzoate) random copolyesters. Macromolecules, 32(23), 7711-7718. [Link]

An In-Depth Technical Guide to Methyl 4-(2-hydroxyethoxy)benzoate in Cosmetics and Personal Care

A Note to the Reader: As a Senior Application Scientist, my commitment is to scientific integrity and the dissemination of accurate, verifiable information. The user's request was for an in-depth technical guide on "Methyl 4-(2-hydroxyethoxy)benzoate" for use in cosmetics, intended for a scientific audience. After conducting a thorough and multi-faceted search of publicly available scientific literature, regulatory databases, and commercial resources, I have concluded that there is insufficient substantive data to construct a comprehensive technical guide on this specific topic that would meet the required standards of scientific rigor and expertise.

The available information on this compound is limited to its basic chemical and physical properties, its availability from chemical suppliers as a laboratory reagent or an intermediate in organic synthesis, and very general, unsubstantiated claims of its use in cosmetic formulations for "skin care."

Crucially, there is a notable absence of the following critical information:

-

Defined Cosmetic Function: There are no authoritative sources, such as the EU's CosIng database or the Personal Care Products Council's INCI dictionary, that assign a specific function (e.g., preservative, emollient, humectant, skin conditioning agent) to this compound in cosmetic products.

-

Safety and Toxicological Data: A comprehensive search did not yield any safety assessments from globally recognized regulatory bodies like the Cosmetic Ingredient Review (CIR) Expert Panel or the EU's Scientific Committee on Consumer Safety (SCCS). Furthermore, no publicly available toxicological studies (e.g., skin irritation, sensitization, genotoxicity) were found. This information is paramount for any cosmetic ingredient's use and for the development of safe products.

-

Mechanism of Action: Without a defined function, there is no scientific literature detailing the mechanism by which this compound would exert an effect on the skin.

-

Formulation Guidelines and Application Data: There are no published studies, patents, or technical data sheets that provide information on recommended usage levels, formulation compatibility, or performance data in cosmetic systems.

Given these significant gaps in the available information, it would be scientifically unsound and irresponsible to attempt to create an "in-depth technical guide." Doing so would require speculation and the presentation of unverified information, which would not be of value to the intended audience of researchers, scientists, and drug development professionals.

Instead, this document will provide a concise summary of the verifiable information that has been gathered, along with a discussion of the compound's chemical relatives and the types of data that would be necessary to evaluate its potential for use in cosmetic and personal care products.

Chemical and Physical Properties of this compound

What is known about this compound is primarily its chemical identity and basic physical properties.

| Property | Value |

| Chemical Name | This compound |

| INCI Name | Not officially assigned |

| CAS Number | 3204-73-7 |

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 65-69 °C |

| Boiling Point | Approximately 336.5 °C |

| Solubility | Soluble in alcohols and other organic solvents; sparingly soluble in water |

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

Potential Synthesis of this compound

While specific industrial synthesis protocols for this compound are not widely published, a plausible laboratory-scale synthesis can be extrapolated from standard organic chemistry principles, specifically Williamson ether synthesis followed by esterification, or by direct etherification of a paraben. A likely route would involve the reaction of methyl 4-hydroxybenzoate (methylparaben) with ethylene carbonate or 2-chloroethanol in the presence of a base.

Hypothetical Laboratory Synthesis Workflow

Caption: A plausible laboratory synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Charging the Reactor: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1 equivalent), ethylene carbonate (1.2 equivalents), and a suitable solvent (e.g., dimethylformamide).

-

Addition of Base: Add a catalytic amount of a suitable base, such as potassium carbonate (e.g., 0.2 equivalents).

-

Reaction: Heat the mixture to a temperature sufficient to initiate the reaction (e.g., 120-140°C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and neutralize with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Ethylene Carbonate as the Ethoxy Source: Ethylene carbonate is a safer and easier-to-handle alternative to ethylene oxide for introducing the hydroxyethoxy group.

-

Base Catalyst: The base is necessary to deprotonate the phenolic hydroxyl group of methyl 4-hydroxybenzoate, making it a more potent nucleophile to attack the ethylene carbonate.

-

Aprotic Polar Solvent: A solvent like DMF is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at elevated temperatures.

-

Aqueous Work-up and Extraction: This is a standard procedure to remove the base, salts, and any water-soluble impurities from the reaction mixture.

-

Purification: Recrystallization or chromatography is essential to isolate the desired product from unreacted starting materials and byproducts, ensuring high purity, which would be a critical requirement for any cosmetic ingredient.

Analytical Methods for Characterization

To ensure the identity and purity of synthesized this compound, a suite of standard analytical techniques would be employed.

| Analytical Technique | Purpose | Expected Results |

| FTIR Spectroscopy | Functional group identification | Peaks corresponding to O-H (hydroxyl), C=O (ester), C-O (ether and ester), and aromatic C-H bonds. |

| ¹H NMR Spectroscopy | Structural elucidation and purity | Resonances corresponding to the aromatic protons, the methyl ester protons, and the methylene protons of the hydroxyethoxy group. Integration of the peaks would confirm the proton count. |

| ¹³C NMR Spectroscopy | Carbon skeleton confirmation | Resonances for each unique carbon atom in the molecule. |

| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the molecular weight of the compound (196.20 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak indicating the purity of the compound. Can be used to quantify the compound in a mixture or formulation. |

| Melting Point Analysis | Purity assessment | A sharp melting point range close to the literature value. |

Relationship to Known Cosmetic Ingredients

This compound is structurally related to two well-known classes of cosmetic ingredients:

-